molecular formula C25H23N3O4S2 B2933688 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-98-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2933688
CAS RN: 325977-98-8
M. Wt: 493.6
InChI Key: ILLSJZPOUCPWFS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which contains a benzo[d]thiazol-2-yl group, a 4-hydroxyphenyl group, and a piperidin-1-ylsulfonyl group . Benzamides are a class of compounds containing a benzoyl group, C6H5C(=O)-, attached to an amide group, -NH2. They have a wide range of applications in the field of medicine and pharmacology .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzo[d]thiazol-2-yl, 4-hydroxyphenyl, and piperidin-1-ylsulfonyl groups attached . The exact structure would depend on the positions of these groups on the benzamide ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group could undergo hydrolysis, and the benzo[d]thiazol-2-yl group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Transfer Hydrogenation of Ketones

This compound has been utilized in the synthesis of carboxamide carbonyl-ruthenium(II) complexes which are significant in the transfer hydrogenation of ketones . These complexes exhibit moderate catalytic activities, offering a new approach to ketone reduction which is a fundamental step in various chemical syntheses.

Excited State Hydrogen Bond and Proton Transfer

The benzo[d]thiazol-2-yl moiety is crucial in studying solvent effects on excited state hydrogen bond and proton transfer . This is particularly relevant in the development of new products in optoelectronics and analytical tools , where understanding the photophysical phenomena is essential.

Synthesis of Naphthalene Derivatives

Compounds with the benzo[d]thiazol-2-yl group are key materials in making naphthalene derivatives . These derivatives are important in the production of dyes, resins, and the synthesis of other organic compounds.

Development of Biochemical Research Tools

The structural similarity of the compound to other biochemical research tools suggests its potential use in proteomics research . Its unique structure could be pivotal in the study of protein interactions and functions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicine and pharmacology. Further studies could also investigate its synthesis, properties, and mechanism of action .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c29-22-13-10-18(16-20(22)25-27-21-6-2-3-7-23(21)33-25)26-24(30)17-8-11-19(12-9-17)34(31,32)28-14-4-1-5-15-28/h2-3,6-13,16,29H,1,4-5,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSJZPOUCPWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

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